RGDS-Mediated Integrin Targeting Confers Enhanced Antitumor Activity vs. RADS-Control Prodrug in U87MG and PC3 Xenografts
SF1126 incorporates an RGDS integrin-binding motif designed to target αvβ3 and α5β1 integrins expressed on tumor vasculature. Direct head-to-head comparison with a control RADS-conjugated prodrug (SF1326) lacking integrin-binding capacity demonstrated that the RGDS component significantly enhances antitumor activity. SF1126 exhibited increased inhibition of U87MG glioblastoma and PC3 prostate cancer xenograft tumor growth compared to the false RADS-targeted prodrug SF1326, with the difference attributed to pharmacokinetic accumulation of SF1126 in tumor tissue and the pharmacodynamic knockdown of phosphorylated AKT in vivo [1].
| Evidence Dimension | Xenograft tumor growth inhibition (RGDS vs. RADS control prodrug) |
|---|---|
| Target Compound Data | SF1126 (RGDS-conjugated): Enhanced tumor growth inhibition in U87MG and PC3 xenografts |
| Comparator Or Baseline | SF1326 (RADS-conjugated control): Significantly lower antitumor activity |
| Quantified Difference | Increased activity relative to RADS control, associated with tumor tissue accumulation and p-AKT knockdown |
| Conditions | U87MG glioblastoma and PC3 prostate cancer subcutaneous xenograft models in mice |
Why This Matters
This demonstrates that the RGDS integrin-targeting motif is not merely structural but functionally essential for achieving maximal tumor delivery and antitumor efficacy, justifying procurement of the full RGDS-conjugated prodrug rather than simpler LY294002 derivatives.
- [1] Garlich JR, De P, Dey N, et al. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity. Cancer Res. 2008;68(1):206-215. PMID: 18172313 View Source
